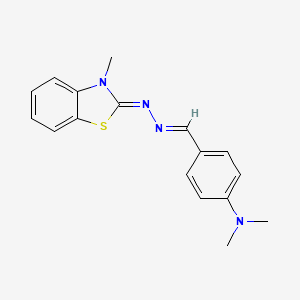![molecular formula C16H23N3O3S B5544265 1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)
1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine involves multi-step chemical processes, including Claisen Schmidt condensation, Mannich’s reaction, and cyclization techniques. For example, novel derivatives involving piperazine compounds are synthesized from 2-acetylfuran or by nucleophilic addition of benzoyl isothiocyanate, followed by various condensation and cyclization steps to obtain the desired product (Kumar et al., 2017); (Ahmed, Molvi, & Khan, 2017).
Molecular Structure Analysis
Molecular structure analysis of compounds related to our compound of interest often utilizes techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These methods provide detailed information on the chemical structure, including the arrangement of atoms and the presence of specific functional groups (Da-wei, 2013); (Abate et al., 2011).
Chemical Reactions and Properties
Piperazine derivatives, including those structurally similar to our compound, exhibit a range of chemical reactions, enabling their application in medicinal chemistry. These reactions include nucleophilic addition, cyclization, and condensation, which are crucial for modifying chemical structures to achieve desired biological activities (Rayala et al., 2023).
Physical Properties Analysis
The physical properties of compounds structurally similar to 1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine, such as solubility, melting point, and crystal structure, are studied using techniques like X-ray diffraction. These properties are crucial for understanding the compound's stability, formulation potential, and interaction with biological targets (Şahin et al., 2012).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and interaction with biological molecules, are of significant interest. These properties are determined through a variety of chemical reactions and biological evaluations, shedding light on the compound's potential therapeutic uses (Xia, 2015).
Aplicaciones Científicas De Investigación
Pharma Market Insights
The pharma market reflects a significant interest in compounds with structural similarities to the queried chemical, particularly in the context of migraine treatment. These compounds, including piperazine derivatives, are explored for their potential as alpha-subtype selective 5-HT-1D receptor agonists, offering a pathway with fewer side effects for migraine management (Habernickel, 2001).
Antidepressant and Antianxiety Activities
Research into novel derivatives of piperazine compounds has demonstrated promising antidepressant and antianxiety effects. Through synthesis and pharmacological evaluation, certain compounds have shown to significantly reduce immobility times in animal models, indicating their potential utility in treating depression and anxiety disorders (Kumar et al., 2017).
Anticancer Evaluation
The anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, has been investigated. These compounds exhibited effectiveness across a range of cancer cell lines, highlighting the therapeutic potential of structurally related compounds in oncology (Turov, 2020).
Antimicrobial Activities
A series of azole derivatives, including those with piperazine linkers, have been synthesized and shown to possess antimicrobial activities. This research underscores the versatility of piperazine-based compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
Anti-TMV and Antimicrobial Activities
Research into urea and thiourea derivatives of piperazine doped with febuxostat has unveiled compounds with promising antiviral and antimicrobial activities. This study highlights the potential of piperazine derivatives in addressing plant viral diseases and microbial infections (Reddy et al., 2013).
Propiedades
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-12-14(23-11-17-12)4-5-15(20)18-6-8-19(9-7-18)16(21)13-3-2-10-22-13/h11,13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAUZGTWJFJVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)
![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)


![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)
![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)
![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)
![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)

![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)
![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)